molecular formula C6H9NO2 B15229186 2-Azabicyclo[2.1.1]hexane-3-carboxylic acid

2-Azabicyclo[2.1.1]hexane-3-carboxylic acid

Katalognummer: B15229186
Molekulargewicht: 127.14 g/mol
InChI-Schlüssel: YGOZJCRQJHXVJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Azabicyclo[2.1.1]hexane-3-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure. This compound is notable for its rigid, compact structure, which makes it an interesting subject for various chemical and biological studies. The presence of the carboxylic acid group adds to its reactivity and potential for derivatization.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[2.1.1]hexane-3-carboxylic acid typically involves the use of photochemistry. One efficient method is the [2+2] cycloaddition reaction, which allows for the formation of the bicyclic structure. This reaction can be carried out under ultraviolet light, which facilitates the cycloaddition process .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of photochemical cycloaddition can be scaled up for larger production. The use of continuous flow photochemistry is a potential method for industrial-scale synthesis, ensuring consistent and efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Azabicyclo[2.1.1]hexane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form different derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The nitrogen atom and the carboxylic acid group can participate in substitution reactions, leading to the formation of various functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include various functionalized derivatives of this compound, such as amides, esters, and amines .

Wissenschaftliche Forschungsanwendungen

2-Azabicyclo[2.1.1]hexane-3-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Azabicyclo[2.1.1]hexane-3-carboxylic acid involves its interaction with various molecular targets. The rigid structure allows it to fit into specific binding sites on proteins and enzymes, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, enhancing its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Azabicyclo[2.1.1]hexane-3-carboxylic acid is unique due to its combination of a rigid bicyclic structure and a reactive carboxylic acid group. This combination makes it a versatile building block for various chemical and biological applications, distinguishing it from other similar compounds .

Eigenschaften

Molekularformel

C6H9NO2

Molekulargewicht

127.14 g/mol

IUPAC-Name

2-azabicyclo[2.1.1]hexane-3-carboxylic acid

InChI

InChI=1S/C6H9NO2/c8-6(9)5-3-1-4(2-3)7-5/h3-5,7H,1-2H2,(H,8,9)

InChI-Schlüssel

YGOZJCRQJHXVJY-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC1NC2C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.